molecular formula C20H28N2O3 B4035565 2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4035565
M. Wt: 344.4 g/mol
InChI Key: ZQVWVLHRJCXSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is 344.20999276 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Fused Pyran Derivatives Synthesis : A study demonstrated the synthesis of xanthene derivatives and functionalised α-tetralones through acid-catalyzed condensations involving cyclic carbon nucleophiles (Singh, Singh, & Singh, 1996).
  • Polyamide Synthesis : Research on the synthesis of polyamides containing uracil and adenine, using reactions with cyclic and acyclic carbon nucleophiles, has been reported (Hattori & Kinoshita, 1979).

2. Pharmacological Studies

  • 5-HT1A Receptor Activation : A study investigated the pharmacological properties of cyclohexanecarboxylic acid derivatives, including their high affinity and selectivity at human 5-HT1A receptors (Corradetti et al., 2005).

3. Materials Science and Polymer Chemistry

  • Macrocyclic Schiff Bases : Research on the synthesis and characterization of acyclic, hexadentate, or decadentate compartmental Schiff bases, and their interaction with metal ions, is significant (Aguiari et al., 1992).
  • Synthesis of Piperazine Derivatives : The synthesis of 2-substituted and 2,5-disubstituted piperazine derivatives starting from alpha-amino acids has been described (Veerman et al., 2003).

4. Biochemical Applications

  • Di-Gadolinium Aminopolycarboxylate Complexes : Studies on the molecular structures, energies, and dynamics of diGd-complexes with certain ligands provide insights into biochemical applications (Fossheim, Dahl, & Dugstad, 1991).

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14-6-5-9-18(15(14)2)21-10-12-22(13-11-21)19(23)16-7-3-4-8-17(16)20(24)25/h5-6,9,16-17H,3-4,7-8,10-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWVLHRJCXSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.